A High-Fidelity Guide to the Chemical Structure, Properties, and Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol
A High-Fidelity Guide to the Chemical Structure, Properties, and Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol
Executive Overview
(1-phenyl-1H-pyrazol-3-yl)methanol is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Featuring a 1-phenylpyrazole core substituted with a hydroxymethyl group at the C3 position, this compound serves as a critical intermediate for synthesizing complex pharmacophores, including potent antimicrobial pyrazolyl-thiazole derivatives[1]. This technical guide provides a deep dive into its physicochemical properties, structural logic, and the self-validating synthetic protocols required to produce it with high fidelity.
Chemical Identity and Physicochemical Profile
Understanding the baseline properties of (1-phenyl-1H-pyrazol-3-yl)methanol is essential for downstream applications, analytical characterization, and safe storage. The compound is a crystalline solid at room temperature with a defined melting point of 53–54 °C.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | (1-phenyl-1H-pyrazol-3-yl)methanol |
| CAS Number | 7189-08-4[2] |
| Molecular Formula | C10H10N2O[3] |
| Molecular Weight | 174.20 g/mol [4] |
| Monoisotopic Mass | 174.07932 Da[5] |
| Melting Point | 52.5 - 54.0 °C[6] |
| Boiling Point | ~332.3 °C (Predicted)[6] |
| SMILES | C1=CC=C(C=C1)N2C=CC(=N2)CO[3] |
| InChIKey | LOPWSQUDSPCZMD-UHFFFAOYSA-N[5] |
Structural Logic and Functionalization Pathways
The structural architecture of (1-phenyl-1H-pyrazol-3-yl)methanol offers two primary domains for synthetic manipulation:
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The Pyrazole Core : The electron-rich nature of the pyrazole ring, modulated by the N1-phenyl group, provides a stable, lipophilic scaffold that resists degradation under standard physiological conditions.
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The C3-Hydroxymethyl Group : This primary alcohol is the principal site for functionalization. It can be oxidized to a carbaldehyde for Schiff base formation, converted to a halomethyl derivative for SN2 displacement, or etherified to explore structure-activity relationships (SAR)[1].
Logical pathways for the functionalization of the pyrazole methanol core.
Mechanistic Synthesis Strategy
The synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol is typically achieved via a two-step sequence: regioselective cyclocondensation to form the pyrazole core, followed by the complete reduction of the ester moiety[7],[8].
Causality in Reaction Design:
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Regioselective Cyclocondensation : The reaction between and an asymmetric 1,3-dicarbonyl compound (e.g., ethyl 2,4-dioxopentanoate) is driven by differential electrophilicity. The more nucleophilic terminal amine (-NH2) of phenylhydrazine preferentially attacks the more electrophilic ketone carbonyl. Subsequent cyclization and dehydration yield the 3-carboxylate isomer almost exclusively[7].
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Hydride Reduction : To convert the ester (ethyl 1-phenyl-1H-pyrazole-3-carboxylate) to the primary alcohol, a strong nucleophilic hydride source such as Lithium Aluminum Hydride (LiAlH4) is required[8]. Milder agents like NaBH4 are generally insufficient for unactivated esters. The reaction is initiated at 0 °C to control the exothermic hydride transfer, preventing unwanted pyrazole ring cleavage.
Step-by-step synthetic workflow for (1-phenyl-1H-pyrazol-3-yl)methanol.
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in validation steps to ensure high yield and purity.
Step 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
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Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of ethyl 2,4-dioxopentanoate in 20 mL of anhydrous ethanol.
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Addition : Add 10.0 mmol of phenylhydrazine dropwise at room temperature. Causality: Dropwise addition prevents localized heating and suppresses the formation of the undesired 1,5-isomer.
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Reflux : Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.
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Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the starting material and the emergence of a new, UV-active spot confirms completion[7].
-
Workup : Concentrate the mixture under reduced pressure. Recrystallize the crude residue from ethanol to afford the pure ester.
Step 2: Reduction to (1-phenyl-1H-pyrazol-3-yl)methanol
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Preparation : Suspend 15.0 mmol of LiAlH4 in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition : Dissolve 10.0 mmol of the synthesized ethyl 1-phenyl-1H-pyrazole-3-carboxylate in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes.
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Reaction : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
-
Self-Validating Quench (Fieser Method) : Cool the mixture back to 0 °C. Carefully add x mL of water (where x is the mass of LiAlH4 in grams), followed by x mL of 15% aqueous NaOH, and finally 3x mL of water. Causality: This specific sequence safely destroys unreacted hydride and precipitates aluminum salts as a granular white solid. This prevents the formation of untreatable emulsions, ensuring high recovery of the product.
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Isolation : Filter the granular salts through a Celite pad. Wash the pad with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na2SO4, and concentrate in vacuo to yield (1-phenyl-1H-pyrazol-3-yl)methanol.
Analytical Characterization Standards
To verify the structural integrity of the synthesized (1-phenyl-1H-pyrazol-3-yl)methanol, the following spectroscopic data should be observed:
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1H NMR (CDCl3, 500 MHz) : Expected signals include a broad singlet around δ 2.46–2.50 ppm for the -OH proton, a sharp singlet at δ 4.79 ppm integrating to 2H for the -CH2OH group, a doublet around δ 6.52 ppm for the pyrazole C4-H, and a multiplet between δ 7.20–7.70 ppm integrating to 6H for the phenyl ring and pyrazole C5-H[1].
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IR Spectroscopy : A strong, broad absorption band at ~3252 cm⁻¹ confirms the presence of the hydroxyl (-OH) group, while bands around 1595 cm⁻¹ and 1500 cm⁻¹ indicate C=C and C=N stretching of the aromatic and pyrazole rings[1].
Applications in Drug Development
The (1-phenyl-1H-pyrazol-3-yl)methanol scaffold is a privileged structure in medicinal chemistry. Recent studies have demonstrated its utility in synthesizing 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives. By converting the methanol group into a reactive intermediate, researchers can couple it with thiazole rings to generate potent antimicrobial agents that exhibit significant in vitro activity against multidrug-resistant microbial strains like Staphylococcus aureus and Escherichia coli[1].
References
-
(1-phenyl-1h-pyrazol-3-yl)methanol - PubChemLite Source: PubChem, National Center for Biotechnology Information URL:[Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents Source: ACS Omega (American Chemical Society) URL:[Link]
-
Simple and Efficient One-Pot Synthesis, Spectroscopic Characterization and Crystal Structure of Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate Source: Crystals (MDPI) URL:[Link]
Sources
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- 4. americanelements.com [americanelements.com]
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- 7. mdpi.com [mdpi.com]
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